Structural Distinction: Butyric Acid Side Chain vs. Glutarimide in IMiDs
A key structural difference between 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid and the major immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide lies in the substituent on the phthalimide nitrogen. The target compound possesses a butyric acid chain, whereas lenalidomide and pomalidomide feature a glutarimide moiety (2,6-dioxopiperidin-3-yl) essential for binding to the cereblon (CRBN) E3 ubiquitin ligase complex [1]. Consequently, while lenalidomide demonstrates an IC50 of ~3 μM for CRBN-DDB1 complex binding [2], 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid is not expected to exhibit significant CRBN binding affinity, classifying it as a distinct chemical tool rather than an IMiD functional analog.
| Evidence Dimension | Functional Group at Phthalimide Nitrogen |
|---|---|
| Target Compound Data | Butyric acid (-CH2CH2CH2COOH) |
| Comparator Or Baseline | Lenalidomide: Glutarimide (2,6-dioxopiperidin-3-yl). CRBN-DDB1 binding IC50: ~3 μM |
| Quantified Difference | Qualitative structural difference; target compound lacks the glutarimide ring, predicting negligible CRBN binding affinity. |
| Conditions | Structural comparison based on chemical formula and known SAR for IMiD-class drugs. |
Why This Matters
This structural divergence precludes the use of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid in applications requiring CRBN-mediated protein degradation, a primary mechanism for lenalidomide and pomalidomide, and instead positions it as a distinct building block or research tool.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 216326, Lenalidomide; and CID 134780, Pomalidomide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335. View Source
